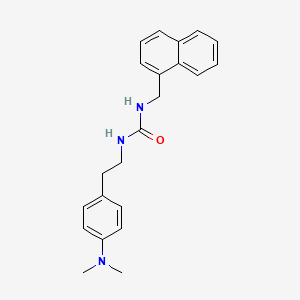

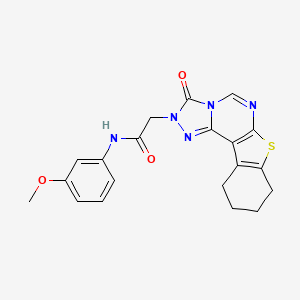

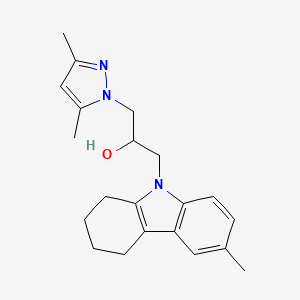

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles and thiophenes are significant types of heterocycles. They are found in various natural products and drugs . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of indole and thiophene derivatives has attracted the attention of the chemical community . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Indole and thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . Thiophene derivatives show a variety of properties and applications .Applications De Recherche Scientifique

Fungicidal Activity in Agriculture

This compound has shown significant potential as a fungicide. Research indicates that derivatives of this compound exhibit excellent fungicidal activities against various plant pathogens, such as cucumber downy mildew (Pseudoperonospora cubensis). These derivatives have demonstrated higher efficacy compared to some commercial fungicides, making them promising candidates for agricultural applications .

Antimicrobial Properties

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Pharmaceutical Development

The compound’s structure, which includes both nitrogen and sulfur heterocycles, makes it a valuable scaffold for pharmaceutical research. It can be used as a starting point for the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases. Its unique chemical properties allow for modifications that can enhance its biological activity and specificity .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. For instance, its incorporation into polymers can enhance their thermal stability and mechanical strength. This makes it useful in creating advanced materials for industrial applications .

Catalysis

The compound’s structure allows it to act as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in organic synthesis and industrial chemistry. Researchers are exploring its use in catalyzing reactions that are crucial for the production of fine chemicals and pharmaceuticals .

Environmental Applications

Due to its chemical stability and reactivity, N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide can be used in environmental applications, such as the degradation of pollutants. It can be employed in processes aimed at breaking down harmful substances in the environment, contributing to pollution control and environmental protection .

These applications highlight the versatility and potential of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Antimicrobial Activity Pharmaceutical Applications of Heterocyclic Compounds Advanced Materials Research Catalysis in Organic Synthesis Environmental Applications of Chemical Compounds

Mécanisme D'action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Similarly, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives are promising future directions .

Propriétés

IUPAC Name |

2-N-ethyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-17-15(20)13-10-11-6-3-4-7-12(11)19(13)16(21)18-14-8-5-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKSRXMUDHOKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

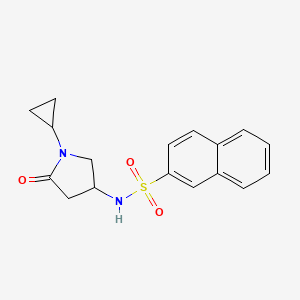

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841103.png)

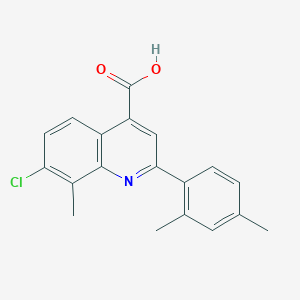

![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)

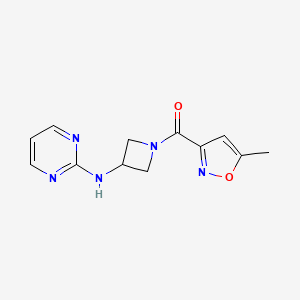

![2-Chloro-1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2841114.png)

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)